BenchChemオンラインストアへようこそ!

4-(2-Chloro-4-fluorobenzoyl)thiomorpholine

Lipophilicity Drug-likeness Membrane permeability

4-(2-Chloro-4-fluorobenzoyl)thiomorpholine (CAS 1197466-90-2) is a halogenated thiomorpholine benzamide derivative with the molecular formula C₁₁H₁₁ClFNOS and a molecular weight of 259.73 g/mol. The compound features a thiomorpholine heterocycle (a six-membered saturated ring containing nitrogen and sulfur) N-acylated with a 2-chloro-4-fluorobenzoyl group, yielding a compact, conformationally restricted scaffold with a computed XLogP of 2.5, a topological polar surface area of 45.6 Ų, and a single rotatable bond.

Molecular Formula C11H11ClFNOS
Molecular Weight 259.72
CAS No. 1197466-90-2
Cat. No. B2572397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloro-4-fluorobenzoyl)thiomorpholine
CAS1197466-90-2
Molecular FormulaC11H11ClFNOS
Molecular Weight259.72
Structural Identifiers
SMILESC1CSCCN1C(=O)C2=C(C=C(C=C2)F)Cl
InChIInChI=1S/C11H11ClFNOS/c12-10-7-8(13)1-2-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2
InChIKeyDDSVJBKFCGMYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Chloro-4-fluorobenzoyl)thiomorpholine (CAS 1197466-90-2): Physicochemical Profile and Research-Grade Procurement Baseline


4-(2-Chloro-4-fluorobenzoyl)thiomorpholine (CAS 1197466-90-2) is a halogenated thiomorpholine benzamide derivative with the molecular formula C₁₁H₁₁ClFNOS and a molecular weight of 259.73 g/mol [1]. The compound features a thiomorpholine heterocycle (a six-membered saturated ring containing nitrogen and sulfur) N-acylated with a 2-chloro-4-fluorobenzoyl group, yielding a compact, conformationally restricted scaffold with a computed XLogP of 2.5, a topological polar surface area of 45.6 Ų, and a single rotatable bond [1]. The parent thiomorpholine ring is the thio analog of morpholine (S replacing O), which confers distinct physicochemical properties relative to oxygen-containing heterocyclic analogs [2]. This compound is primarily offered as a research chemical and synthetic building block, with commercial availability at purities of 95% to 98% .

Why 4-(2-Chloro-4-fluorobenzoyl)thiomorpholine Cannot Be Interchanged with Its Closest Analogs


The 2-chloro-4-fluorobenzoyl-thiomorpholine combination represents a specific chemotype whose substitution pattern, heteroatom composition, and linker geometry collectively determine target binding, metabolic stability, and physicochemical behavior. Simple substitution of the thiomorpholine ring with morpholine (O for S) alters lipophilicity by approximately 1.1 log units at the parent scaffold level [1], which translates into meaningful differences in membrane permeability and CNS partitioning potential [2]. Replacing the benzoyl carbonyl linker with a benzyl methylene group eliminates the amide character, removing hydrogen-bond acceptor capacity, altering conformational preferences, and changing metabolic vulnerability . Even regioisomeric variation—moving chlorine and fluorine substituents from the 2,4- to the 3,5-positions on the phenyl ring—modulates electronic distribution and steric accessibility at the ortho position, parameters that are critical determinants of molecular recognition . These differences are not cosmetic; they are quantifiable and have been shown to affect biological outcomes in structurally related thiomorpholine series, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence: 4-(2-Chloro-4-fluorobenzoyl)thiomorpholine vs. Closest Analogs


XLogP Lipophilicity Differentiation: Thiomorpholine vs. Morpholine Scafold Impact on the Target Compound

The target compound 4-(2-chloro-4-fluorobenzoyl)thiomorpholine has a computed XLogP of 2.5, placing it within the optimal lipophilicity range (1–5) associated with favorable drug-like properties per Lipinski's Rule of Five [1]. The parent thiomorpholine scaffold (XLogP 0.2) is approximately 1.1 log units more lipophilic than its morpholine counterpart (XLogP −0.9) due to the O→S heteroatom substitution [2]. Applying this scaffold-level lipophilicity increment to the target benzoylated compound, the morpholine analog 4-(2-chloro-4-fluorobenzoyl)morpholine (CAS 898158-83-3) is estimated to have an XLogP of approximately 1.4, representing a ΔlogP of ~1.1 relative to the thiomorpholine target . This difference is substantial: a 1.1 log unit increase corresponds to an approximately 12.6-fold increase in octanol-water partition coefficient, directly affecting passive membrane permeability, tissue distribution, and potential CNS exposure.

Lipophilicity Drug-likeness Membrane permeability CNS drug design

Topological Polar Surface Area and Blood-Brain Barrier Permeability Potential vs. Higher-TPSA Analogs

The target compound has a computed topological polar surface area (TPSA) of 45.6 Ų [1], which falls below the widely recognized threshold of 60–70 Ų associated with favorable blood-brain barrier (BBB) penetration [2]. In contrast, the piperazine analog 3-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-1-methyl-2-pyrrolidinone (average mass 339.79 Da) contains an additional pyrrolidinone ring and a piperazine core, expanding the molecular weight by ~80 Da and introducing additional hydrogen-bond acceptors that would increase TPSA above 70 Ų . The morpholine analog 4-(2-chloro-4-fluorobenzoyl)morpholine (CAS 898158-83-3), while having a comparable TPSA from the benzoyl-amide portion, differs in the electronic character of the heterocyclic oxygen vs. sulfur atom, which modulates hydrogen-bond acceptor strength rather than count. The low TPSA of 45.6 Ų combined with moderate lipophilicity (XLogP 2.5) and zero hydrogen-bond donors positions the target compound favorably within the CNS drug-like chemical space defined by Pajouhesh and Lenz (2011).

BBB permeability CNS penetration TPSA Drug design

Thiomorpholine Scaffold Superiority in Serine Protease Inhibition: Class-Level Evidence from Direct Thrombin Inhibitor SAR

In a systematic scaffold-hopping study by Blizzard et al. (2014), seven heterocyclic core analogs of a pyrrolidine-based direct thrombin inhibitor were synthesized and evaluated for inhibitory activity against thrombin, clotting factors VIIa, IXa, Xa, and XIIa, and trypsin [1]. Among the seven analogs, the thiomorpholine-containing analog 6 was the most active, essentially matching the thrombin inhibitory activity of the lead pyrrolidine compound 1 while exhibiting slightly improved selectivity over trypsin [1]. The morpholine analog (analog 5) and piperidine analog (analog 3) were among the comparators that did not achieve the same level of activity as the thiomorpholine analog [1]. While this study does not directly test the target compound, it provides class-level evidence that the thiomorpholine heterocycle, when incorporated into an amide-linked inhibitor scaffold, can confer superior target engagement and selectivity relative to morpholine, piperidine, and other heterocyclic replacements.

Thrombin inhibition Serine protease Scaffold hopping Heterocycle SAR

Conformational Restriction Advantage: Single Rotatable Bond vs. Flexible Benzyl and Piperazine Analogs

The target compound possesses only 1 rotatable bond (the amide C–N bond connecting the benzoyl group to the thiomorpholine ring), as computed by PubChem [1]. This high degree of conformational restriction is a quantifiable structural feature that reduces the entropic penalty upon target binding, which can enhance binding affinity and ligand efficiency [2]. By comparison, the benzyl analog 4-(2-chloro-4-fluorobenzyl)thiomorpholine (CAS 1443329-63-2) replaces the carbonyl linker with a methylene group and introduces at least 2 rotatable bonds, increasing conformational freedom and entropic cost . The piperazine-pyrrolidinone analog contains 3 or more rotatable bonds due to the additional pyrrolidinone moiety . Veber et al. (2002) demonstrated that compounds with ≤10 rotatable bonds and TPSA ≤140 Ų have substantially higher probability of good oral bioavailability; within this space, each additional rotatable bond incrementally reduces the probability of favorable pharmacokinetics.

Conformational restriction Entropic binding Ligand efficiency Rotatable bonds

Purity Specification Differentiation: 98% (HPLC) Commercial Grade vs. Standard 95% Research Grade

The target compound is commercially available at 98% purity from Leyan (Product No. 2292601), which exceeds the standard 95% purity typically offered for research-grade thiomorpholine benzamide derivatives across multiple vendors . The 98% specification reduces the maximum total impurity burden from 5% to 2%, a 2.5-fold improvement that is particularly relevant for biological assays where trace impurities can confound dose-response measurements or produce off-target effects . For comparison, the benzyl analog 4-(2-chloro-4-fluorobenzyl)thiomorpholine (CAS 1443329-63-2) is offered at 97% purity (Bidepharm), while the standard research-grade specification for compounds in this class across ChemSrc and ChemScene is 95% . The 98% purity specification provides a verifiable quality metric that reduces the need for in-lab repurification prior to use.

Chemical purity Reproducibility Procurement specification HPLC

Procurement-Relevant Application Scenarios for 4-(2-Chloro-4-fluorobenzoyl)thiomorpholine Based on Quantitative Differentiation Evidence


CNS-Penetrant Kinase or Protease Inhibitor Fragment Library Design

The combination of moderate lipophilicity (XLogP 2.5, within the 1–5 drug-like range) and low TPSA (45.6 Ų, well below the 60–70 Ų BBB-favorable threshold) makes this compound a suitable starting scaffold for CNS-targeted fragment-based screening libraries [1]. The thiomorpholine core provides a ~1.1 log unit lipophilicity advantage over morpholine analogs, translating into enhanced passive membrane permeability [2]. The single rotatable bond reduces entropic binding penalties, which is critical for achieving high ligand efficiency in fragment hits [3]. When building CNS-focused compound collections where BBB penetration potential is a primary selection criterion, this compound quantitatively outperforms both the morpholine analog (lower logP) and the piperazine-pyrrolidinone analog (higher TPSA, higher MW).

Thiomorpholine Scaffold-Hopping Campaigns for Serine Protease Drug Discovery

The class-level evidence from Blizzard et al. (2014) demonstrates that thiomorpholine-containing analogs can outperform morpholine, piperidine, and other heterocyclic replacements in serine protease inhibition (thrombin, factors VIIa, IXa, Xa, XIIa) while maintaining or improving selectivity over trypsin [4]. For medicinal chemistry programs targeting the S1 pocket of trypsin-like serine proteases, 4-(2-chloro-4-fluorobenzoyl)thiomorpholine provides an N-acylated thiomorpholine template that can be elaborated with P1' and P2' groups. The 2-chloro-4-fluorobenzoyl moiety offers a halogenated aromatic surface compatible with common S4/S2 subsite preferences in coagulation cascade proteases. Procuring this specific scaffold rather than a morpholine or piperidine variant is supported by the published SAR precedent showing thiomorpholine superiority in this target class.

Structure-Based Design Requiring Conformationally Restricted Amide Bioisosteres

With only 1 rotatable bond (the amide C–N linkage), this compound is among the most conformationally restricted benzoyl-heterocycle building blocks commercially available [3]. This rigidity is advantageous for structure-based drug design where pre-organization of the ligand reduces the entropic penalty of binding and can be exploited to achieve higher affinity with lower molecular weight. The benzyl analog (CAS 1443329-63-2), by introducing an sp³ methylene linker, adds at least one additional rotatable bond and eliminates the amide character, making it unsuitable as a direct replacement when amide-mediated hydrogen bonding is part of the designed pharmacophore. For crystallography-driven or docking-guided optimization, the conformational predictability of this scaffold reduces the number of rotatable bonds that must be sampled computationally, accelerating virtual screening workflows.

High-Purity Reference Standard for Analytical Method Development and SAR Reproducibility

The availability of this compound at 98% purity (Leyan, ChemScene) provides a 2.5-fold reduction in total impurity burden compared to standard 95% research-grade chemicals . This purity differential is practically meaningful for: (a) use as an analytical reference standard in HPLC/LC-MS method development where impurity peaks must be resolved from the parent peak; (b) dose-response assays where impurities at the 5% level can produce artifacts at high compound concentrations (e.g., 10 µM compound solution containing 0.5 µM impurity may trigger a secondary pharmacology response); and (c) SAR studies requiring batch-to-batch consistency across multi-month optimization campaigns. Procurement of the 98% grade reduces the likelihood that anomalous biological results are attributable to impurity-driven effects.

Quote Request

Request a Quote for 4-(2-Chloro-4-fluorobenzoyl)thiomorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.